Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S)-2-hydroxy-2-phenylacetate
Description
Chemical Structure: The compound consists of (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (a tetralin-derived amine) ionically paired with (S)-2-hydroxy-2-phenylacetic acid (mandelic acid) . Pharmacological Relevance: It is a pharmacopeial impurity standard for Rotigotine, a non-ergoline dopamine agonist used in Parkinson’s disease and restless legs syndrome . Synthesis: Prepared via enantioselective salt formation, leveraging chiral resolution techniques. Key intermediates include tetralone derivatives reduced to tetralols (e.g., sodium borohydride-mediated reduction of enol-esters) .
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-hydroxy-2-phenylacetic acid;5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11) |
InChI Key |
GTWGCLZVABLEAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-5-methoxytetralin (S)-mandelate typically involves several steps, starting from commercially available precursors. One common method includes the reduction of a corresponding ketone to form the tetralin structure, followed by the introduction of the amino group through reductive amination. The methoxy group is usually introduced via methylation reactions. The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-5-methoxytetralin (S)-mandelate may involve large-scale catalytic hydrogenation processes and the use of chiral catalysts to ensure high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-5-methoxytetralin (S)-mandelate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions include imines, secondary amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-5-methoxytetralin (S)-mandelate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as Parkinson’s disease and depression.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-methoxytetralin (S)-mandelate involves its interaction with specific molecular targets, primarily neurotransmitter receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in mood regulation, motor control, and cognitive functions.
Comparison with Similar Compounds
Positional Isomers of Methoxy-Substituted Tetralin Amines
Differences in methoxy group positioning (5-, 6-, 7-, or 8-substitution) significantly alter pharmacological profiles:
Counterion Modifications
The choice of counterion impacts solubility, stability, and pharmacokinetics:
Pharmacologically Active Derivatives
Key Research Findings
- Chiral Specificity : The (S)-enantiomer of the parent amine exhibits 10-fold higher D3 receptor affinity than the (R)-form, underscoring the importance of stereochemistry .
- Methoxy Position : 5-Methoxy substitution optimizes dopamine receptor interaction, while 7- or 8-methoxy groups shift activity toward serotonin receptors .
- Counterion Impact : Mandelate salts improve thermal stability over hydrochlorides, critical for long-term storage of reference standards .
Biological Activity
Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S)-2-hydroxy-2-phenylacetate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 177.243 g/mol |
| Density | 1.056 g/cm³ |
| Boiling Point | 309.1 °C |
| Flash Point | 147.4 °C |
| LogP | 2.2115 |
These properties indicate a moderate hydrophobicity, which is often favorable for membrane permeability and bioavailability.
Biological Activity
Research indicates that Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exhibits several biological activities:
- Anticancer Activity : In studies involving murine liver cell lines, derivatives of this compound showed significant growth inhibition in cancer cells without affecting non-tumorigenic cells at concentrations of 10 µM. This selective cytotoxicity suggests a potential therapeutic application in cancer treatment .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of Parkinson's disease (PD). It demonstrated the ability to reverse locomotor deficits in reserpinized rats, indicating a potential role in managing PD symptoms .
- Antioxidant Activity : The compound's ability to chelate iron and exhibit antioxidant properties was noted in various studies. This activity is crucial as oxidative stress is a significant contributor to neurodegenerative diseases .
The mechanisms underlying the biological activities of Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine are still being elucidated. However, several pathways have been proposed:
- Receptor Modulation : The compound may interact with dopamine receptors (D2 and D3), enhancing dopaminergic signaling which is beneficial in neurodegenerative conditions like PD .
- Cell Signaling Pathways : Studies have shown that it can influence key signaling phosphoproteins involved in cell growth and motility, suggesting a multifaceted role in cancer biology .
Case Study 1: Cancer Cell Line Inhibition
A study assessed the effects of Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine on matched pairs of healthy and tumorigenic murine liver cell lines. The results indicated that at concentrations of 10 µM, the compound effectively inhibited the growth of cancer cells while sparing healthy cells.
Case Study 2: Neuroprotection in Parkinson's Disease Models
In a controlled experiment with reserpinized rats, administration of this compound resulted in significant restoration of locomotor activity compared to control groups. This suggests its potential utility as a therapeutic agent for PD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
